
4-(Benzyloxy)-3-hydroxybenzaldehyde
Vue d'ensemble
Description
4-(Benzyloxy)-3-hydroxybenzaldehyde, also known as 4-hydroxybenzaldehyde, is a naturally occurring organic compound with a wide variety of applications in the fields of chemistry and biochemistry. It is a colorless solid with a melting point of 103-105°C and a boiling point of 305-307°C. 4-hydroxybenzaldehyde is commonly used as a reagent for the synthesis of various compounds, and it also has several interesting biochemical and physiological properties.
Applications De Recherche Scientifique
Synthesis of Neurotrophic Compounds
4-Benzyloxy-3-hydroxybenzaldehyde: has been utilized in the synthesis of neurotrophic compounds such as (-)-talaumidin . Neurotrophic compounds are crucial for nerve growth and regeneration, and their synthesis is vital for developing treatments for neurodegenerative diseases.
Antimycobacterial Agents
This compound has been incorporated into the structure of aminoquinolines, which were synthesized and evaluated for their ability to inhibit the Mycobacterium tuberculosis H37Rv strain . Some of these compounds showed minimal inhibitory concentrations comparable to isoniazid, a first-line drug for tuberculosis.
Chalcone Derivatives
In medicinal chemistry, 4-Benzyloxy-3-hydroxybenzaldehyde is a precursor in the synthesis of chalcone derivatives. These derivatives have a wide range of pharmaceutical applications, including antimicrobial activities .
Organic Synthesis Intermediate
The compound serves as an intermediate in organic synthesis, particularly in the preparation of various benzyloxy-substituted phenols, which are valuable in the synthesis of more complex organic molecules .
Chemical Stability and Solubility Studies
Its properties, such as solubility in organic solvents like chloroform and methanol, and its stability under various conditions, make it a subject of study in chemical stability and solubility research .
Development of Dyes and Pigments
4-Benzyloxy-3-hydroxybenzaldehyde: can be used in the development of dyes and pigments, particularly those that require a benzyloxy moiety for their synthesis .
Research in Polymer Chemistry
The compound’s reactivity makes it suitable for research in polymer chemistry, where it can be used to modify the properties of polymers or create new polymer structures .
Enantioselective Synthesis
It has been used in enantioselective synthesis processes, which are essential for creating compounds with specific chirality—a key aspect in the development of certain pharmaceuticals .
Propriétés
IUPAC Name |
3-hydroxy-4-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-9-12-6-7-14(13(16)8-12)17-10-11-4-2-1-3-5-11/h1-9,16H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNGEAFDVLSPAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340081 | |
| Record name | 4-(Benzyloxy)-3-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-3-hydroxybenzaldehyde | |
CAS RN |
4049-39-2 | |
| Record name | 4-Benzyloxy-3-hydroxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4049-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Benzyloxy)-3-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B24021.png)
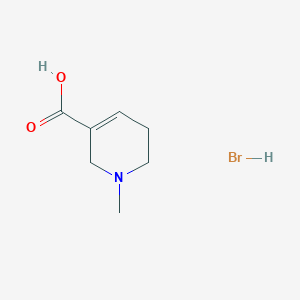
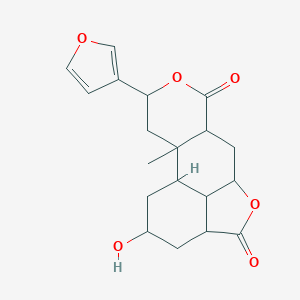

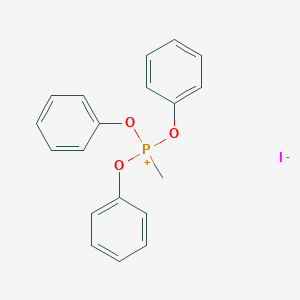
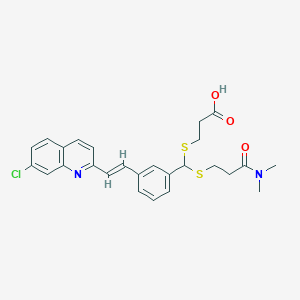
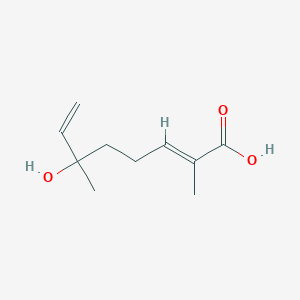
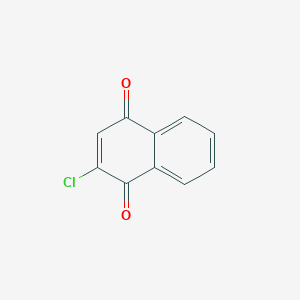
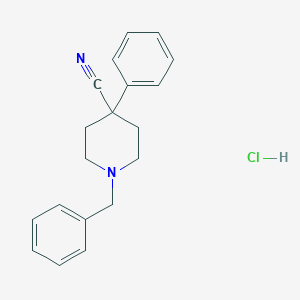
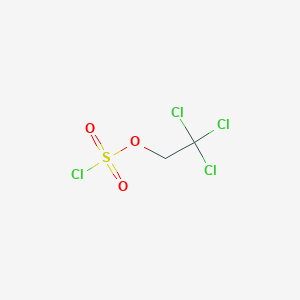
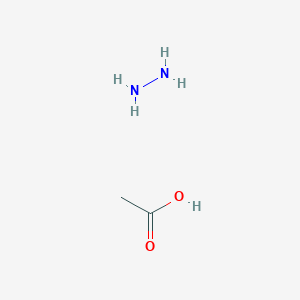
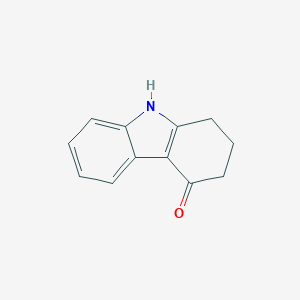
![4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one](/img/structure/B24065.png)
